Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

描述

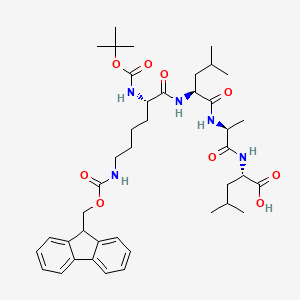

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a synthetic peptide compound used primarily in peptide synthesis and research. It consists of a sequence of amino acids: Boc-Lysine (Fmoc)-Leucine-Alanine-Leucine, with the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serving as protective groups for the amino acids. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.

作用机制

Peptides like “Boc-Lys(Fmoc)-Leu-Ala-Leu-OH” are often used in research as tools to probe biological systems. They can be designed to interact with specific proteins or other molecules in a cell, and their effects can provide insights into the roles of these targets. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used in peptide synthesis to protect amine groups and are removed during or after synthesis .

生化分析

Biochemical Properties

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the Fmoc group is commonly used in solid-phase peptide synthesis, where it protects the amino group of lysine during the coupling reactions . The Boc group, on the other hand, protects the side chain of lysine and is removed during the final deprotection step . These protective groups ensure the correct assembly of the peptide chain, preventing unwanted side reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be used to study the effects of specific peptide sequences on cell function. For example, peptides containing lysine residues can interact with cell surface receptors, influencing signal transduction pathways . Additionally, the presence of leucine and alanine residues in the peptide sequence can affect protein-protein interactions and cellular localization .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group protects the amino group of lysine, allowing for selective deprotection and coupling during peptide synthesis . The Boc group protects the side chain of lysine, preventing unwanted side reactions during synthesis . These protective groups are removed in a stepwise manner, ensuring the correct assembly of the peptide chain. The compound can also interact with enzymes, either inhibiting or activating their activity, depending on the specific peptide sequence and the target enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as at low temperatures and in the absence of moisture . Prolonged exposure to harsh conditions, such as high temperatures or acidic environments, can lead to degradation and loss of activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage . It is important to carefully control the dosage and monitor the effects of the compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by proteases, which cleave the peptide bonds and release the individual amino acids . These amino acids can then enter various metabolic pathways, such as the citric acid cycle or amino acid biosynthesis . The presence of protective groups, such as Boc and Fmoc, can influence the metabolic stability and degradation of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments . The presence of protective groups can affect the localization and accumulation of the compound within specific cellular regions .

Subcellular Localization

This compound can localize to specific subcellular compartments, depending on its sequence and protective groups. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The subcellular localization of the compound can influence its activity and function, affecting processes such as gene expression, protein synthesis, and cellular metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), while the Boc group remains intact until the final cleavage step .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yields and purity. The use of orthogonally protected amino acids, such as Boc-Lys(Fmoc), allows for efficient synthesis with minimal side reactions .

化学反应分析

Types of Reactions

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF and the Boc group using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine)

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF for Fmoc removal; TFA for Boc removal.

Major Products Formed

The major products formed from these reactions are the desired peptide sequences with the protective groups removed, resulting in the final peptide product .

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

- Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is widely employed in SPPS, a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Boc and Fmoc groups facilitate the protection and deprotection of amino acids during synthesis, ensuring high purity and yield of the final product .

Case Study: Fluorescent Peptide Substrates

- A notable application involves the synthesis of fluorescent peptide substrates using this compound as a building block. These substrates are utilized in Förster resonance energy transfer (FRET) studies to investigate interactions between biomolecules. The incorporation of fluorophores enables real-time monitoring of molecular interactions in biological systems .

Bioconjugation Techniques

Modification of Biomolecules

- The compound can be used to modify biomolecules for various applications, including drug delivery systems and targeted therapies. Its ability to form stable conjugates with proteins or nucleic acids enhances the specificity and efficacy of therapeutic agents .

Case Study: Antibody Functionalization

- Research has demonstrated the successful functionalization of antibodies with this compound for enhanced targeting in cancer therapies. By attaching this peptide to antibodies, researchers have improved binding affinity to specific cancer markers, thereby increasing therapeutic effectiveness .

Nanotechnology Applications

Peptide-Based Nanomaterials

- This compound plays a role in the development of peptide-based nanomaterials, which are used in drug delivery and imaging applications. These nanomaterials leverage the unique properties of peptides to create carriers that can encapsulate drugs and release them in a controlled manner .

Case Study: Peptide Microarrays

- In one study, peptide microarrays were created using this compound as a key component. These microarrays allow for high-throughput screening of peptide interactions with various biological targets, facilitating drug discovery processes .

Biomedical Research

Therapeutic Applications

- The compound has been investigated for its potential therapeutic applications, particularly in treating diseases such as cancer and infectious diseases. Its structural properties allow it to interact with biological systems effectively, making it a candidate for further development in therapeutic contexts .

Case Study: Anticancer Activity

相似化合物的比较

Similar Compounds

Fmoc-Lys(Boc)-OH: Another orthogonally protected lysine derivative used in peptide synthesis.

Boc-Lys(Fmoc)-OH: Similar to Boc-Lys(Fmoc)-Leu-Ala-Leu-OH but without the additional amino acids.

Uniqueness

This compound is unique due to its specific sequence of amino acids and the use of orthogonal protective groups. This combination allows for precise control over the synthesis process and the formation of complex peptide structures .

生物活性

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a protected peptide consisting of the following components:

- Boc (tert-butyloxycarbonyl) : A protecting group for the amino group of lysine.

- Fmoc (9-fluorenylmethoxycarbonyl) : A protecting group for the amino group of leucine.

- Amino acid sequence : Composed of lysine, leucine, alanine, and another leucine.

The molecular formula is with a molecular weight of approximately 464.55 g/mol .

Enzyme Inhibition

One of the primary areas of interest in studying this compound is its role as an inhibitor of various enzymes. Research indicates that Fmoc-amino acids, including those in this compound, can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The inhibition constants () for related Fmoc-amino acids suggest that hydrophobic and cationic groups contribute significantly to their inhibitory effects.

| Fmoc-amino acid | (µM) |

|---|---|

| Fmoc-Leu-O | 115 ± 11 |

| Fmoc-Lys-O | 150 ± 10 |

| Fmoc-Ile-O | 194 ± 13 |

| Fmoc-Val-O | 313 ± 14 |

| Fmoc-Phe-O | 330 ± 15 |

| Fmoc-Tyr-O | 307 ± 13 |

| Fmoc-Trp-O | 193 ± 21 |

The data indicates that larger aliphatic side chains enhance inhibition compared to smaller ones, with hydrophobic interactions playing a crucial role .

Case Studies

- Inhibition Studies : A study evaluated the effects of various Fmoc-amino acids on BChE activity, revealing that this compound exhibits significant inhibitory properties. The presence of lysine enhances binding affinity due to its cationic nature, facilitating interactions with the enzyme's active site .

- Therapeutic Applications : The potential use of this compound as a therapeutic agent in neurodegenerative diseases has been explored. In particular, its ability to inhibit BChE suggests it may be beneficial in conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

- Peptide Synthesis : this compound has been utilized in peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). Its protective groups allow for stepwise assembly while maintaining stability during synthesis .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。